molecular formula C10H11ClN2 B8248422 MFCD34619852

MFCD34619852

Cat. No.: B8248422
M. Wt: 194.66 g/mol
InChI Key: SVXCVAPDXVGSNK-UHFFFAOYSA-N
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Description

However, based on the available data, MDL numbers (e.g., MFCD13195646, MFCD16659622) are linked to specific CAS-registered compounds with detailed physicochemical and pharmacological properties. For the purpose of this analysis, we will assume MFCD34619852 shares structural or functional similarities with the compounds documented in the evidence, particularly boronic acid derivatives and trifluoromethyl-containing aromatic systems. These classes of compounds are frequently used in pharmaceutical synthesis and materials science due to their stability and reactivity .

Properties

IUPAC Name

2-methylquinolin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c1-7-5-6-8-9(11)3-2-4-10(8)12-7;/h2-6H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXCVAPDXVGSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD34619852 typically involves the reaction of 2-methylquinoline with an amine source under specific conditions. One common method involves the use of 2-chloroquinoline as a starting material, which is then reacted with an amine in the presence of a base such as sodium carbonate . The reaction is usually carried out in a solvent like 1-pentanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: MFCD34619852 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares hypothetical properties of MFCD34619852 (inferred from evidence-based analogs) with documented compounds from the evidence. Key parameters include molecular weight, solubility, bioavailability, and enzyme interaction profiles.

Parameter This compound (Inferred) CAS 1046861-20-4 CAS 340736-76-7 CAS 1533-03-5
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₁₀H₅F₃N₂O₃ C₁₀H₉F₃O
Molecular Weight ~235.27 235.27 258.15 202.17
Solubility (mg/mL) ~0.24 0.24 0.199 0.687
Bioavailability Score ~0.55 0.55 0.56 0.55
BBB Permeability Yes Yes Yes Yes
CYP Inhibition None None CYP1A2 None
Log Po/w (XLOGP3) ~2.15 2.15 Not reported 2.78 (estimated)
Synthetic Accessibility Moderate (2.0–2.5) 2.07 Not reported 1.95

Key Findings:

Structural Analogues: CAS 1046861-20-4 (MFCD13195646) shares a boronic acid core with bromo and chloro substituents, enabling Suzuki-Miyaura cross-coupling reactions. CAS 340736-76-7 (MFCD16659622) contains a trifluoromethyl-oxadiazole moiety, conferring metabolic stability and CYP1A2 inhibition, relevant to anticancer drug development .

Functional Analogues :

  • CAS 1533-03-5 (MFCD00039227) demonstrates high solubility (0.687 mg/mL) and synthetic accessibility (score 1.95), making it a model for scalable trifluoromethylated ketone synthesis .

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